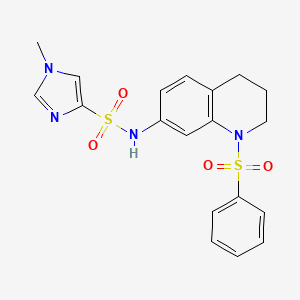

1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S2/c1-22-13-19(20-14-22)28(24,25)21-16-10-9-15-6-5-11-23(18(15)12-16)29(26,27)17-7-3-2-4-8-17/h2-4,7-10,12-14,21H,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGSSPWZWQSLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-imidazole-4-sulfonamide typically involves several key steps:

Formation of the tetrahydroquinoline core: : This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Attachment of the phenylsulfonyl group: : This step involves the sulfonylation of the tetrahydroquinoline intermediate using a sulfonyl chloride reagent.

Imidazole ring construction: : The final step involves the cyclization of the intermediate to form the imidazole ring, followed by methylation at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions for large-scale synthesis, including:

Optimization of reagent concentrations: : To ensure high yield and purity.

Control of reaction temperature and time: : To maximize the efficiency and minimize side reactions.

Purification techniques: : Such as recrystallization or chromatography to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Reduction: : Reduction reactions may reduce the sulfonyl group or the imidazole ring.

Substitution: : Various nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the imidazole ring.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Using reagents like lithium aluminum hydride or hydrogen gas over a palladium catalyst.

Substitution: : Utilizing halogenating agents or nucleophiles under appropriate conditions.

Major Products

Oxidation: : Formation of sulfoxides or sulfones.

Reduction: : Formation of reduced sulfonamides or imidazoles.

Substitution: : Products vary depending on the specific substituents introduced.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-imidazole-4-sulfonamide exhibit anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The specific mechanism of action may involve the inhibition of carbonic anhydrase enzymes, which are often overexpressed in tumors .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory effects. Sulfonamides have been documented to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property can be particularly beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

Sulfonamide compounds are widely recognized for their antimicrobial properties. They function by inhibiting bacterial folate synthesis, which is crucial for DNA replication and cell division. This mechanism positions them as valuable agents against various bacterial infections .

Treatment of Metabolic Disorders

Recent studies have explored the role of sulfonamide derivatives in managing metabolic disorders such as diabetes and obesity. The inhibition of certain enzymes involved in glucose metabolism could lead to improved insulin sensitivity and reduced blood sugar levels .

Cardiovascular Health

There is emerging evidence supporting the use of similar compounds in cardiovascular health. By reducing inflammation and improving endothelial function, these compounds may help mitigate risks associated with cardiovascular diseases .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a related sulfonamide compound inhibited the proliferation of cancer cells in vitro and reduced tumor size in animal models. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving patients with chronic inflammatory conditions, administration of a sulfonamide derivative resulted in significant reductions in inflammatory markers and improved patient-reported outcomes related to pain and mobility .

Mechanism of Action

The mechanism of action for 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects. The precise pathways and targets involved depend on the context of its use and the specific biological systems being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Benzimidazole Sulfonamides ()

Compounds 3s and 3t from a 2009 study feature benzimidazole cores with sulfonamide and sulfinyl substituents. Key differences include:

- Core Structure: Benzimidazole vs. tetrahydroquinoline-linked imidazole in the target compound.

- Substituents : Methoxy groups in 3s/3t (δ 3.75 ppm in NMR) increase lipophilicity, while the target compound’s phenylsulfonyl group may enhance metabolic stability .

- Spectroscopy : Methyl groups in 3s/3t show distinct $ ^1H $-NMR shifts (δ 2.24–3.03 ppm), suggesting differences in electronic environments compared to the target compound’s methylimidazole .

Piperidinyl-Tetrahydroquinazoline Sulfonamide ()

The compound 1,2-dimethyl-N-[1-(5,6,7,8-tetrahydro-4-quinazolinyl)-4-piperidinyl]-1H-imidazole-4-sulfonamide shares the imidazole-sulfonamide motif but differs in:

- Heterocycle: Tetrahydroquinazoline (two nitrogen atoms) vs.

- Substituents : A piperidinyl group introduces a basic nitrogen, which could improve solubility and pharmacokinetics relative to the phenylsulfonyl group .

Indazole-Pyridine Derivatives ()

Compound 179 includes a 1-methylimidazole group but differs significantly in its indazole-pyridine core. Key distinctions:

- Complexity : The cyclopropa-pyrazol moiety in 179 introduces conformational rigidity absent in the target compound .

Data Tables

Table 1: Structural Comparison

Research Findings and Implications

- Activity : While direct biological data for the target compound is unavailable, sulfonamides like 3s/3t and 179 are often explored as enzyme inhibitors (e.g., carbonic anhydrase, kinases) . The phenylsulfonyl group in the target compound may enhance target selectivity due to steric effects.

- Solubility : The piperidinyl analogue’s basic nitrogen suggests superior aqueous solubility compared to the phenylsulfonyl-containing target compound .

- Synthesis : The target compound’s synthesis likely diverges from 179 ’s metal-catalyzed cross-coupling, relying instead on classical sulfonamide bond formation .

Biological Activity

1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-imidazole-4-sulfonamide (CAS Number: 1448077-71-1) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an imidazole ring with a tetrahydroquinoline moiety and a phenylsulfonyl group. The molecular formula is , with a molecular weight of 432.5 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₄O₄S₂ |

| Molecular Weight | 432.5 g/mol |

| CAS Number | 1448077-71-1 |

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cell division. For example, similar compounds in the imidazole class have demonstrated IC50 values ranging from 0.29 to 1.48 µM against cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Compounds with similar structures have been found to inhibit tubulin polymerization effectively, leading to cell cycle arrest at the G2/M phase .

- Induction of Apoptosis : There is evidence suggesting that these compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic markers such as caspase-3 and downregulating anti-apoptotic markers like Bcl-2 .

Case Studies

Several case studies have demonstrated the efficacy of related compounds in preclinical models:

- Study on RORγt Inverse Agonists : A derivative similar to our compound showed significant improvements in bioavailability and efficacy in mouse models for treating autoimmune conditions like psoriasis and rheumatoid arthritis. This suggests a broader therapeutic potential beyond oncology .

- Anticancer Activity Assessment : In vitro studies indicated that sulfonamide derivatives exhibited pro-apoptotic effects on cancer cells, emphasizing their therapeutic potential . The compound's ability to engage multiple pathways makes it a candidate for further development.

Q & A

Q. What are the key considerations in synthesizing 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-imidazole-4-sulfonamide to ensure high yield and purity?

Methodological Answer: The synthesis of this sulfonamide derivative typically involves sequential sulfonylation and coupling reactions. Critical steps include:

- Reagent Selection : Use chlorosulfonic acid for sulfonylation of the imidazole ring, ensuring precise stoichiometry to avoid over-sulfonation .

- Temperature Control : Maintain reactions at −10°C to 0°C during sulfonyl chloride formation to prevent decomposition .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate intermediates. Confirm purity via HPLC (≥95%) and characterize using -NMR and HRMS .

Q. Which crystallographic techniques are recommended for determining the three-dimensional structure of this compound?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) to resolve sulfonamide and tetrahydroquinoline moieties. Key parameters include R-factor (<0.05) and Flack parameter for chirality confirmation .

- Complementary Methods : Pair with powder XRD to verify phase purity and FT-IR to validate functional groups (e.g., S=O stretching at 1150–1300 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum-free media, and incubation time) to minimize variability .

- Meta-Analysis : Pool data from independent studies (e.g., IC values against kinase targets) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

- Mechanistic Validation : Use siRNA knockdown or CRISPR-Cas9 models to confirm target specificity in conflicting cell lines .

Q. What strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition?

Methodological Answer:

- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, if increases with unchanged , competitive inhibition is likely .

- Structural Biology : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) and analyze binding pockets using PyMOL or Chimera. Key interactions include hydrogen bonds with sulfonamide S=O and π-stacking with tetrahydroquinoline .

- Computational Modeling : Apply molecular dynamics simulations (AMBER or GROMACS) to predict binding free energies (ΔG) and validate with isothermal titration calorimetry (ITC) .

Q. How should researchers design experiments to assess the environmental persistence and ecotoxicological impact of this compound?

Methodological Answer:

- Fate Studies : Use OECD 307 guidelines to measure biodegradation in soil/water systems. Monitor half-life () via LC-MS/MS and identify metabolites (e.g., hydrolyzed sulfonamide) .

- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201). Report EC values and compare with regulatory thresholds (e.g., REACH) .

- Bioaccumulation : Measure log (octanol-water partition coefficient) to predict bioaccumulation potential. Values >3.0 indicate high risk .

Data Contradiction Analysis

Q. How can discrepancies in solubility and stability data across different solvent systems be addressed?

Methodological Answer:

- Standardized Protocols : Adopt USP <921> guidelines for solubility testing. For example, use shake-flask method with buffered solutions (pH 1.2–7.4) and report results as mg/mL ± SD .

- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products (e.g., sulfonic acid derivatives) and adjust storage conditions accordingly .

Structure-Activity Relationship (SAR) Studies

Q. What substituent modifications enhance the pharmacological profile of this compound?

Methodological Answer:

- Imidazole Ring : Introduce electron-withdrawing groups (e.g., -CF) at the 2-position to improve metabolic stability .

- Tetrahydroquinoline Moiety : Replace phenylsulfonyl with heteroaryl groups (e.g., pyridyl) to modulate log and blood-brain barrier penetration .

- Sulfonamide Linker : Optimize steric bulk (e.g., cyclopropyl vs. methyl) to balance potency and solubility. Use Free-Wilson analysis to quantify contributions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.